molecular formula C12H10N6O2 B1212814 1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

Cat. No. B1212814
M. Wt: 270.25 g/mol
InChI Key: HDXJYJIPXWVRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione is a pyrimidotriazine.

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • New Synthesis Methods : A new route for synthesizing substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones has been developed, enabling the generation of a wide range of compounds with variable substitutions, useful for pharmacological activities (Turbiak & Showalter, 2009).
  • Chemical Reactivity with Amines : Diethylamine and triethylamine have been used as sources for the two-carbon component in the reverse azadiene synthesis with dimethylpyrimido[4,5-e]- and -[5,4-e]-1,2,4-triazinediones (Shorshnev et al., 1990).

Pharmacological Applications and Cytoprotection

  • HSF1 Activity Amplifiers : Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives have been identified as small molecule amplifiers of heat shock factor 1 transcriptional activity, showing potential in cytoprotection models (Zhou et al., 2009).
  • Cytoprotective Effects from Rotenone Toxicity : Another study highlighted the cytoprotective effect of pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives from rotenone toxicity, emphasizing their potential in pharmaceutical applications (Zhou et al., 2009).

Novel Compound Synthesis

  • Multicomponent Synthesis : An efficient synthesis of pyridine-pyrimidines via a multicomponent reaction has been reported, demonstrating the versatility of pyrimido[5,4-e][1,2,4]triazine derivatives in creating complex heterocyclic structures (Rahmani et al., 2018).
  • Anticancer Evaluation : Novel pyrimido[5,4-e][1,2,4]triazines have been synthesized and evaluated for anticancer activity, showcasing their potential in cancer treatment research (El-Kalyoubi, 2018).

Green Chemistry Applications

  • Catalyst-Free Synthesis : A new protocol for the catalyst-free and environmentally friendly synthesis of pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidines has been established, aligning with green chemistry principles (Karami et al., 2015).

properties

Product Name

1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

1,6-dimethyl-3-pyridin-2-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C12H10N6O2/c1-17-11(19)8-10(15-12(17)20)18(2)16-9(14-8)7-5-3-4-6-13-7/h3-6H,1-2H3

InChI Key

HDXJYJIPXWVRSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione
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1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Reactant of Route 5
1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Reactant of Route 6
Reactant of Route 6
1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

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